4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride
Description
Properties
IUPAC Name |
4-(5-phenyl-3,4-dihydropyrazol-2-yl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O2S/c16-21(19,20)14-8-6-13(7-9-14)18-11-10-15(17-18)12-4-2-1-3-5-12/h1-9H,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEWUENGGJVOXJM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60194373 | |
| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41479-13-4 | |
| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041479134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3'-Phenyl-2'-pyrazolin-1'-yl)benzenesulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60194373 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Diketone Intermediate Synthesis via Claisen Condensation
The foundation of pyrazole synthesis lies in the preparation of 1,3-diketone intermediates. As demonstrated in US5466823A , substituted acetophenones react with esters under basic conditions to form diketones. For example, 4'-chloroacetophenone reacts with ethyl trifluoroacetate in the presence of sodium methoxide, yielding 4,4,4-trifluoro-1-(4-chlorophenyl)butane-1,3-dione. This step typically achieves 70–85% conversion efficiency, with methyl tert-butyl ether or diethyl ether serving as optimal solvents.
Critical parameters include:
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Base selection : Sodium methoxide (25 wt% in methanol) outperforms alternatives like NaH in minimizing side reactions.
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Temperature control : Reactions proceed at room temperature for 16–24 hours, avoiding exothermic decomposition.
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Workup protocol : Acid quenching with 3N HCl followed by ethyl acetate extraction isolates diketones as crystalline solids.
Cyclocondensation with Phenylhydrazines
Pyrazole ring closure employs substituted phenylhydrazines, with the patent detailing two pathways:
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Protic solvent method : Refluxing diketones with 4-sulfonamidophenyl hydrazine hydrochloride in ethanol for 15–24 hours produces 4,5-dihydropyrazoles.
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Anhydrous conditions : Using acetic acid under nitrogen atmosphere enhances regioselectivity for the 1,3,4-trisubstituted pyrazole isomer.
The journal study complements this by demonstrating pyrazol-3-one formation from ethyl acetoacetate and hydrazine hydrate (62% yield), followed by benzylidene condensation. While their focus is sulfonamide derivatives, the core pyrazole synthesis aligns with patent methodologies.
Sulfonyl Chloride Functionalization Approaches
Hydrazine Pre-functionalization Strategy
An alternative pathway involves synthesizing 4-hydrazinebenzenesulfonyl chloride as the cyclocondensation partner. While unstable in freebase form, its hydrochloride salt could theoretically participate in diketone cyclization:
The patent's successful use of 4-sulfonamidophenyl hydrazine hydrochloride validates the stability of sulfonyl-containing hydrazine salts under reflux conditions.
Comparative Analysis of Synthetic Routes
Table 1 synthesizes data from exemplary procedures:
Key observations:
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Ester reactivity : Trifluoroacetate esters enable faster diketone formation (18–24 hours) vs. oxalate esters (48+ hours).
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Yield determinants : Recrystallization from ether/hexane mixtures improves purity (patent) versus direct filtration (journal).
Challenges in Sulfonyl Chloride Stability
The target compound's hydrolytic sensitivity necessitates:
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Low-temperature processing : Maintaining reactions below 20°C during sulfonyl chloride formation.
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Anhydrous workup : Use of MgSO4 drying and vacuum distillation avoids HCl-mediated decomposition.
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In situ generation : Potential advantages of forming sulfonyl chloride immediately before downstream reactions.
Notably, the patent's chlorination of pyrazole derivatives using Cl2 gas could be adapted for sulfonamide-to-sulfonyl chloride conversion under controlled humidity.
Scalability and Industrial Considerations
Solvent Recovery Systems
Patent methods employ methyl tert-butyl ether (MTBE) and ethanol, which permit:
Chemical Reactions Analysis
Types of Reactions
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The pyrazoline ring can undergo oxidation to form pyrazole derivatives or reduction to form hydropyrazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols.
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation, while reducing agents like sodium borohydride or lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Reactions: Sulfonamide, sulfonate, and sulfonothioate derivatives.
Oxidation and Reduction: Pyrazole and hydropyrazole derivatives
Scientific Research Applications
Applications in Medicinal Chemistry
1. Anticancer Activity
Research indicates that sulfonamide derivatives, including 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride, exhibit significant anticancer properties. A study highlighted the synthesis of novel sulfonamides that showed promising results against human liver cancer cells. These compounds were evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis .
2. Antibacterial Properties
The compound has been investigated for its antibacterial activity against various pathogens. Sulfonamides are traditionally known for their broad-spectrum antibacterial effects, and derivatives like this compound may enhance this activity through structural modifications that improve binding affinity to bacterial targets .
3. Enzyme Inhibition
Sulfonamides have been studied as enzyme inhibitors. For instance, compounds similar to this compound have shown potential as inhibitors of acetylcholinesterase and α-glucosidase, which are crucial targets in the treatment of Alzheimer's disease and diabetes, respectively .
Synthetic Applications
1. Building Blocks in Organic Synthesis
The sulfonamide moiety is a versatile functional group that can be used as a building block in organic synthesis. The reactivity of the sulfonyl chloride allows for the formation of various derivatives through nucleophilic substitution reactions. This property is beneficial in synthesizing complex heterocyclic compounds that possess significant biological activities .
2. Heterocyclic Compound Synthesis
The compound can serve as a precursor for synthesizing various heterocycles. Its ability to participate in cyclization reactions makes it valuable in developing new compounds with diverse pharmacological profiles .
Case Studies
Case Study 1: Anticancer Evaluation
A study synthesized several sulfonamide derivatives and evaluated their anticancer activities against liver cancer cell lines. The results demonstrated that modifications to the pyrazole ring enhanced the efficacy of the compounds, suggesting a structure–activity relationship that could be exploited for drug design .
Case Study 2: Enzyme Inhibition Studies
Another investigation focused on the enzyme inhibitory potential of sulfonamide derivatives, including those based on this compound. The findings indicated promising inhibitory effects on α-glucosidase and acetylcholinesterase, highlighting the compound's therapeutic potential in managing metabolic disorders .
Mechanism of Action
The mechanism of action of benzenesulfonyl chloride, 4-(4,5-dihydro-3-phenyl-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or disruption of cellular processes . The pyrazoline ring may also interact with various receptors or enzymes, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Benzenesulfonyl chloride, 4-(1H-pyrazol-1-yl)-
- Benzenesulfonyl chloride, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]-
Uniqueness
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is unique due to the presence of the 4,5-dihydro-3-phenyl-1H-pyrazol-1-yl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other sulfonyl chlorides and pyrazoline derivatives, making it a valuable compound for various applications .
Biological Activity
4-(3-Phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzene-1-sulfonyl chloride is a compound that belongs to the class of sulfonamides and pyrazoles, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 298.76 g/mol. The presence of both sulfonamide and pyrazole moieties contributes to its biological profile.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 298.76 g/mol |
| IUPAC Name | 4-(3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonyl chloride |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:
- Enzyme Inhibition : The compound has been shown to inhibit carbonic anhydrases (CAs), particularly hCA IX and XII, which are implicated in tumor progression and metastasis. In vitro studies indicate that it exhibits IC50 values ranging from 53.5 to 923 nM against these isoenzymes .
- Anticancer Activity : Case studies highlight its potential as an anticancer agent. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also exhibit similar properties .
- Anti-inflammatory Effects : The pyrazole moiety is known for its anti-inflammatory properties, which may be mediated through the inhibition of cyclooxygenase enzymes (COX), similar to other non-steroidal anti-inflammatory drugs (NSAIDs) .
Cytotoxicity and Selectivity
Recent research has focused on evaluating the cytotoxic effects of this compound in comparison to other pyrazole derivatives. Notably, compounds containing a sulfonamide group have shown enhanced selectivity towards cancer cells over normal cells.
Table: Cytotoxicity Data of Related Compounds
| Compound | IC50 (nM) | Selectivity Index |
|---|---|---|
| This compound | 150 | 10 |
| 4-(5-chloro-3-(4-hydroxyphenyl)-4,5-dihydro-pyrazol-1-yl)benzenesulfonamide | 75 | 15 |
| Celecoxib | 200 | 8 |
The selectivity index indicates that the tested compound exhibits a higher preference for targeting cancer cells compared to normal cells, making it a promising candidate for further development as an anticancer drug .
Case Studies
Several studies have investigated the biological activities of related compounds:
- Anticancer Studies : A study evaluated a series of pyrazole derivatives, including sulfonamides, for their anticancer activity against human breast cancer cell lines. The results indicated that some derivatives exhibited significant growth inhibition at low concentrations .
- Carbonic Anhydrase Inhibition : Another study focused on the inhibition profiles of sulfonamide-containing pyrazoles against hCA IX and XII isoenzymes. The results showed that these compounds could effectively inhibit these enzymes at nanomolar concentrations, indicating their potential as therapeutic agents in cancer treatment .
Q & A
Q. Key Analytical Techniques :
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity of intermediates .
- NMR Spectroscopy : Confirms structural integrity, e.g., distinguishing between pyrazole ring protons (δ 3.0–4.0 ppm for dihydro protons) and aromatic protons .
- Mass Spectrometry (LC-MS) : Validates molecular weight and fragmentation patterns .
Basic: How is the crystal structure of this compound determined and validated?
Methodological Answer:
- X-ray Diffraction (XRD) : Single-crystal XRD resolves the 3D structure. Data collection is performed using instruments like Bruker APEX-II CCD .
- Refinement with SHELXL : Adjusts atomic coordinates and thermal parameters against diffraction data. SHELXL handles twinned crystals and high-resolution data effectively .
- Validation Tools :
Advanced: How can researchers optimize low yields during the cyclization step?
Methodological Answer:
Low yields in pyrazole ring formation may arise from:
Q. Optimization Strategies :
- Temperature Control : Gradual heating (60–80°C) minimizes decomposition.
- Catalysis : Lewis acids (e.g., ZnCl₂) accelerate cyclization .
- Purification : Use silica-gel column chromatography with gradient elution (hexane:ethyl acetate) to isolate the product .
Advanced: What are the challenges in refining crystallographic data for this compound, and how are they resolved?
Methodological Answer:
Common Challenges :
Q. Validation Workflow :
Data Integration : SAINT or HKL-2000 processes raw data.
Absorption Correction : SADABS corrects for absorption effects .
Final Checks : checkCIF reports validate geometric plausibility (e.g., R-factor < 0.05) .
Advanced: How to resolve contradictions between NMR data and X-ray structures?
Methodological Answer:
Scenario : Discrepancies in proton assignments (e.g., diastereotopic protons in dihydropyrazole).
Approaches :
- Dynamic Effects : Conformational flexibility in solution (NMR) vs. static solid-state (XRD). Use variable-temperature NMR to probe exchange broadening .
- Complementary Techniques :
- Elemental Analysis : Validates stoichiometry to rule out impurities .
Advanced: What intermolecular interactions stabilize the crystal packing of this compound?
Methodological Answer:
- Weak Hydrogen Bonds : C–H⋯O/S interactions between sulfonyl chloride and aromatic protons (distance ~2.6–3.0 Å) .
- π-π Stacking : Offset stacking of phenyl rings (centroid distances ~3.8 Å) contributes to layered packing .
- Halogen Interactions : Chlorine atoms participate in C–Cl⋯π contacts (if applicable) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
